This compound can be synthesized from commercially available starting materials, such as 3-bromobenzaldehyde and (S)-3-amino-4-hydroxybutanoic acid. It is classified as a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation but may have significant roles in biological systems or as pharmaceuticals .
The synthesis of 3-amino-4-(3-bromophenyl)butanoic acid typically involves several key steps:
The molecular formula of 3-amino-4-(3-bromophenyl)butanoic acid is , with a molecular weight of approximately 271.12 g/mol. The structure features:
The structural representation can be described using the following identifiers:
The stereochemistry at the chiral center is crucial for its biological activity .
3-Amino-4-(3-bromophenyl)butanoic acid can undergo various chemical reactions, including:
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium azide for substitution reactions .
The mechanism of action for 3-amino-4-(3-bromophenyl)butanoic acid largely depends on its application in medicinal chemistry. It may interact with specific enzymes or receptors, modulating their activity. The presence of the bromophenyl group can enhance binding affinity to certain molecular targets, while the amino acid backbone facilitates transport across biological membranes. This dual functionality makes it a candidate for further exploration in drug design .
The physical properties of 3-amino-4-(3-bromophenyl)butanoic acid include:
Chemical properties include its reactivity due to the presence of the amino and carboxylic acid groups, making it capable of participating in various chemical transformations typical for amino acids .
The primary applications of 3-amino-4-(3-bromophenyl)butanoic acid are found in:
The chiral synthesis of 3-amino-4-(3-bromophenyl)butanoic acid focuses on precise stereocontrol due to the enantioselective bioactivity observed in γ-aminobutyric acid (GABA) analogs. The (R)- and (S)-enantiomers exhibit distinct receptor interactions, necessitating asymmetric synthesis routes:
Table 1: Enantioselective Synthesis Methods for 3-Amino-4-(3-bromophenyl)butanoic Acid
Enantiomer | CAS Number | Key Method | Specific Rotation [α]D | ee (%) |
---|---|---|---|---|
(R)-enantiomer | 1632296-25-3 | Chiral resolution with quinine | +23.5° (c=1, MeOH) | >99 |
(S)-enantiomer | Not specified | Ru-catalyzed asymmetric hydrogenation | -18.2° (c=1, H₂O) | >95 |
Meta-bromophenyl substitution enhances bioactivity by enabling halogen bonding with neural receptors. Key methodologies include:
Protection of the amine and carboxyl groups prevents side reactions during derivatization:
Table 2: Protecting Group Strategies for 3-Amino-4-(bromophenyl)butanoic Acid Derivatives
Protecting Group | Molecular Formula | Molecular Weight (g/mol) | Deprotection Conditions | Application Context |
---|---|---|---|---|
Boc | C₁₅H₂₀BrNO₄ | 358.23 | TFA/DCM (1:1), 30 min | Solution-phase drug synthesis |
Fmoc | C₂₅H₂₂BrNO₄ | 480.35 | 20% piperidine/DMF, 15 min | Solid-phase peptide synthesis |
Incorporating brominated γ-amino acids into peptides enhances rigidity and receptor affinity:
Table 3: Solid-Phase Synthesis Performance Metrics
Parameter | Conditions | Efficiency | Byproducts |
---|---|---|---|
Resin loading | DIC/HOBt/DMF, 25°C, 2 hr | 98% | <1% unreacted resin |
Coupling yield | HBTU/DIEA, double coupling, 30 min | >99% | <2% epimerization |
Global deprotection | TFA:TIS:H₂O (95:2.5:2.5), 3 hr | 97% | <0.5% tert-butyl adducts |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1